molecular formula C16H16N4O B11418568 5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole

5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole

Cat. No.: B11418568
M. Wt: 280.32 g/mol
InChI Key: VPGMGEDMWLXSCJ-UHFFFAOYSA-N
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Description

5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the tetrazole ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole typically involves the reaction of 4-ethylphenol with chloromethyl methyl ether to form 4-ethylphenoxymethyl chloride. This intermediate is then reacted with sodium azide to form the corresponding azide, which undergoes a cyclization reaction to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with phenyl isocyanate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or ethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; typically carried out in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxylic acid-containing molecules. This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol
  • 5-[(4-ethylphenoxy)methyl]-2-furoic acid
  • 2-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Uniqueness

5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and biological activities

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

5-[(4-ethylphenoxy)methyl]-1-phenyltetrazole

InChI

InChI=1S/C16H16N4O/c1-2-13-8-10-15(11-9-13)21-12-16-17-18-19-20(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3

InChI Key

VPGMGEDMWLXSCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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